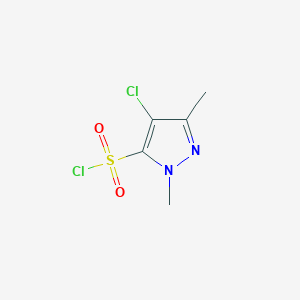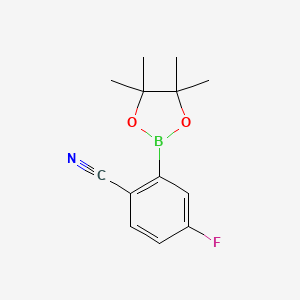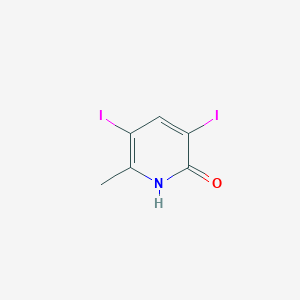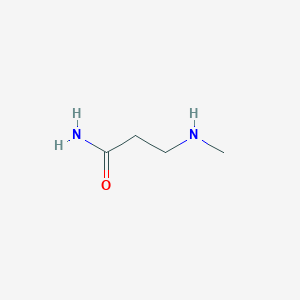
6-Chloro-4-methoxyquinoline
Overview
Description
6-Chloro-4-methoxyquinoline is a chemical compound with the molecular formula C10H8ClNO . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .
Molecular Structure Analysis
The molecular structure of 6-Chloro-4-methoxyquinoline consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact structure can be visualized using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-4-methoxyquinoline include a molecular weight of 193.63 , high GI absorption, and a lipophilicity Log Po/w (iLOGP) of 2.33 . It is also soluble in water .Scientific Research Applications
Chemosensor Development
6-Chloro-4-methoxyquinoline derivatives have been explored for their potential in developing chemosensors. A study by Prodi et al. (2001) demonstrated the use of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 for selectively sensing Cd2+ ions, showcasing its applicability in monitoring metal concentrations in waste effluents and food products.
Antimicrobial Agent and DNA Gyrase Inhibitor
The antimicrobial properties and potential use of 6-Chloro-4-methoxyquinoline derivatives in inhibiting DNA gyrase were highlighted in a study by Murugavel et al. (2017). This compound exhibited good to moderate antimicrobial activity against various bacterial and fungal strains, indicating its potential as an antimicrobial agent.
Fluorescence Quenching and Sensing Applications
The fluorescence properties of 6-methoxyquinoline, a related compound, have been investigated for sensing applications. Mehata and Tripathi (2002) studied the quenching of fluorescence intensity of 6-methoxyquinoline with chloride ions, suggesting its use as a sensor for chloride ion detection in aqueous media.
Quantum Chemical Calculations and Molecular Docking Studies
The molecular structure and properties of 6-Chloro-4-methoxyquinoline derivatives have been extensively studied using quantum chemical calculations and molecular docking. For instance, Murugavel et al. (2017) performed detailed spectral analysis, molecular docking, and quantum chemical calculations on 4-chloro-8-methoxyquinoline-2(1H)-one, providing insights into its chemical reactivity and potential biological interactions.
Synthesis and Characterization
The synthesis and characterization of various derivatives of 6-Chloro-4-methoxyquinoline are key areas of research. Studies like those by Jiang Jia-mei (2010) and others focus on developing efficient synthetic routes and characterizing these compounds, which is fundamental for their application in various fields.
Safety and Hazards
properties
IUPAC Name |
6-chloro-4-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCWMAIKLWFHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624411 | |
| Record name | 6-Chloro-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methoxyquinoline | |
CAS RN |
676262-10-5 | |
| Record name | 6-Chloro-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



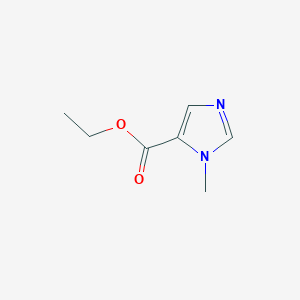



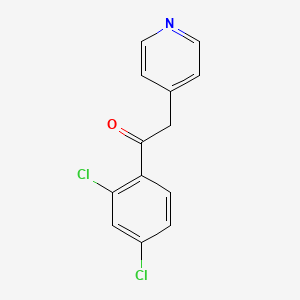
![7-Chloro-2-methylthieno[3,2-b]pyridine](/img/structure/B1358358.png)
![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)
